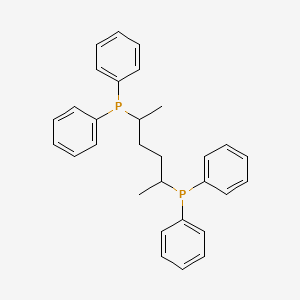![molecular formula C40H60N4O2 B13829641 2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e is a compound with a unique structure that includes a cyclohexane ring with two substituents at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e typically involves the use of cyclohexane-1,2-diamine as a starting material. The synthetic route includes several steps such as nucleophilic aromatic substitution, selective alkylation, reduction of nitro groups, and final derivatization through acylation, sulfonation, reductive alkylation, and arylation . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process.
化学反応の分析
Types of Reactions
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like hydroxide ions, alkoxide ions, and reducing agents such as hydrogen gas or metal hydrides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学的研究の応用
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
類似化合物との比較
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e can be compared with other similar compounds, such as:
Cyclohexane-1,2-diamine: A precursor in the synthesis of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e, used in various chemical reactions.
1,2-Dimethylcyclohexane: A compound with similar structural features but different chemical properties and applications.
Cyclohexane-1,2-dicarboxylic acid: Another related compound with applications in the synthesis of polymers and resins.
The uniqueness of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e lies in its specific structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C40H60N4O2 |
|---|---|
分子量 |
628.9 g/mol |
IUPAC名 |
4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-4-ylmethyl)phenol |
InChI |
InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(19-27-11-15-41-16-12-27)37(45)31(23-33)25-43-35-9-7-8-10-36(35)44-26-32-24-34(40(4,5)6)22-30(38(32)46)20-28-13-17-42-18-14-28/h21-28,35-36,41-42,45-46H,7-20H2,1-6H3/t35-,36-/m1/s1 |
InChIキー |
ALHACSCJDLOOHV-LQFQNGICSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CC4CCNCC4)C(C)(C)C)O)CC5CCNCC5 |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CC4CCNCC4)C(C)(C)C)O)CC5CCNCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
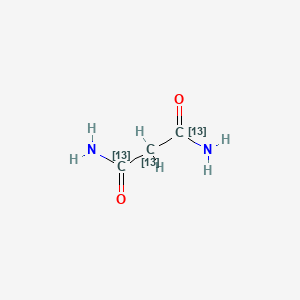
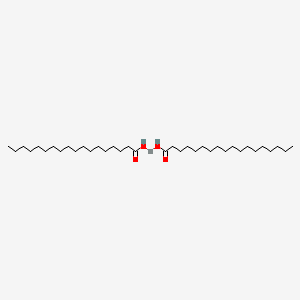
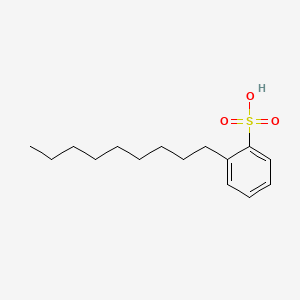
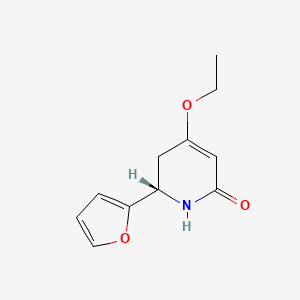
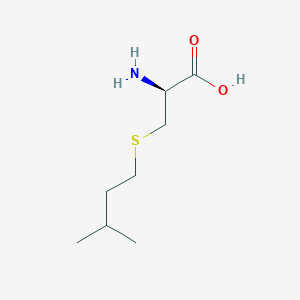
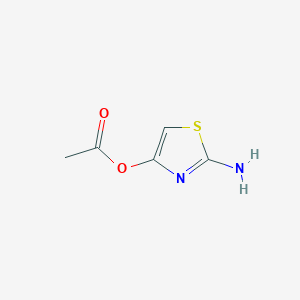
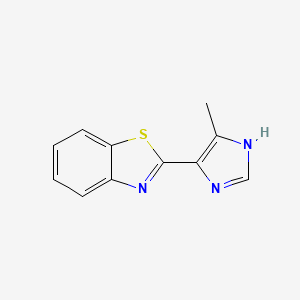
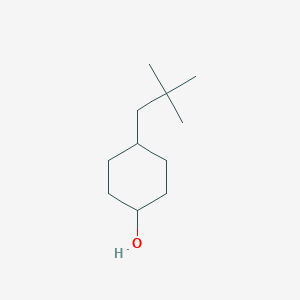

![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)

